Ac-PPPHPHARIK-NH2

Description

Properties

CAS No. |

94242-71-4 |

|---|---|

Molecular Formula |

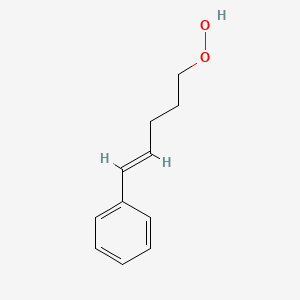

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-hydroperoxypent-1-enylbenzene |

InChI |

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |

InChI Key |

MQSMIOKTOYAPHO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCOO |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCOO |

Pictograms |

Flammable; Irritant |

Synonyms |

5-phenyl-4-pentenyl-1-hydroperoxide 5-phenylpent-4-enyl-1-hydroperoxide PPHP |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a proposed synthetic route for 5-Phenylpent-4-enyl-1-hydroperoxide. Due to the absence of a specific published protocol for this molecule, this guide details a robust and scientifically grounded two-step synthetic pathway. The synthesis commences with the preparation of the precursor, 5-phenyl-1-pentene, via a Wittig reaction, followed by its conversion to the target hydroperoxide through a photosensitized oxidation (Schenck ene reaction). This guide includes detailed experimental protocols, tabulated quantitative data based on typical reaction efficiencies, and visualizations of the reaction mechanism and experimental workflow to aid in research and development.

Introduction

5-Phenylpent-4-enyl-1-hydroperoxide is an allylic hydroperoxide, a class of compounds of significant interest in medicinal chemistry and drug development. Allylic hydroperoxides are known to be involved in various biological processes, including ferroptosis, and can serve as valuable intermediates in the synthesis of complex molecules such as allylic alcohols and epoxides. The presence of the phenylpentenyl scaffold offers a unique lipophilic structure that can be explored for potential therapeutic applications. This guide outlines a feasible and detailed synthetic strategy for obtaining this target compound for further investigation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of 5-Phenyl-1-pentene. This precursor is synthesized via a Wittig reaction between cinnamaldehyde and the ylide generated from ethyltriphenylphosphonium bromide. The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds.

-

Step 2: Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide. The target compound is synthesized from 5-phenyl-1-pentene via a Schenck ene reaction.[1] This photooxidation utilizes singlet oxygen, generated in situ using a photosensitizer (Rose Bengal), to introduce the hydroperoxide group at the allylic position.[1]

Experimental Protocols

Step 1: Synthesis of 5-Phenyl-1-pentene

Materials:

-

Ethyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cinnamaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pentane

Procedure:

-

A flame-dried 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with sodium hydride (e.g., 4.4 g, 110 mmol, 60% dispersion).

-

The sodium hydride is washed with anhydrous pentane (3 x 30 mL) to remove the mineral oil, and the pentane is decanted.

-

Anhydrous DMSO (150 mL) is added to the flask, and the suspension is stirred.

-

Ethyltriphenylphosphonium bromide (e.g., 40.8 g, 110 mmol) is added portion-wise over 30 minutes, and the resulting deep red mixture is stirred at room temperature for 1 hour to ensure complete ylide formation.

-

A solution of cinnamaldehyde (e.g., 13.2 g, 100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over 1 hour, maintaining the reaction temperature below 25°C with a water bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.

-

The reaction is quenched by the slow addition of 100 mL of cold water, followed by 100 mL of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous MgSO₄.

-

The solvent is removed by rotary evaporation under reduced pressure. The resulting crude product is purified by fractional distillation or column chromatography on silica gel (eluting with hexane) to yield pure 5-phenyl-1-pentene.

Step 2: Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide

Materials:

-

5-Phenyl-1-pentene

-

Rose Bengal (photosensitizer)

-

Pyridine

-

Anhydrous methanol

-

Oxygen gas

-

500W tungsten-halogen lamp

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 5-phenyl-1-pentene (e.g., 7.2 g, 50 mmol) and a catalytic amount of Rose Bengal (e.g., 50 mg) in a mixture of anhydrous methanol (180 mL) and pyridine (20 mL) is prepared in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser.

-

The flask is immersed in a cooling bath maintained at 0°C.

-

A slow stream of oxygen is bubbled through the solution via the gas dispersion tube while the solution is vigorously stirred.

-

The flask is irradiated with a 500W tungsten-halogen lamp positioned approximately 10 cm away.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically complete within 4-6 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure at a temperature below 30°C.

-

The residue is dissolved in diethyl ether (100 mL) and washed with a freshly prepared 10% aqueous sodium sulfite solution (2 x 50 mL) to reduce any excess peroxides, followed by saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed under reduced pressure to yield the crude 5-Phenylpent-4-enyl-1-hydroperoxide.

-

Purification is achieved by flash column chromatography on silica gel (a mixture of hexane and ethyl acetate is a typical eluent system), affording the pure product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 5-Phenyl-1-pentene (Illustrative)

| Parameter | Value | Notes |

| Reactants | ||

| Cinnamaldehyde | 13.2 g (100 mmol) | Limiting Reagent |

| Ethyltriphenylphosphonium bromide | 40.8 g (110 mmol) | 1.1 equivalents |

| Sodium Hydride (60%) | 4.4 g (110 mmol) | 1.1 equivalents |

| Reaction Conditions | ||

| Solvent | DMSO / Diethyl Ether | |

| Temperature | Room Temperature | |

| Reaction Time | 12 hours | |

| Product | ||

| Product Name | 5-Phenyl-1-pentene | |

| Molecular Formula | C₁₁H₁₂ | |

| Molecular Weight | 144.21 g/mol | |

| Theoretical Yield | 14.42 g | |

| Actual Yield | 9.37 g | |

| Yield (%) | 65% | Typical for Wittig reactions |

Table 2: Quantitative Data for the Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide (Illustrative)

| Parameter | Value | Notes |

| Reactants | ||

| 5-Phenyl-1-pentene | 7.2 g (50 mmol) | Limiting Reagent |

| Rose Bengal | 50 mg | Photosensitizer |

| Oxygen | Excess | Bubbled through solution |

| Reaction Conditions | ||

| Solvent | Methanol / Pyridine | 9:1 v/v |

| Temperature | 0°C | |

| Reaction Time | 4-6 hours | |

| Product | ||

| Product Name | 5-Phenylpent-4-enyl-1-hydroperoxide | |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Theoretical Yield | 8.91 g | |

| Actual Yield | 5.35 g | |

| Yield (%) | 60% | Typical for Schenck ene reactions |

Table 3: Predicted Spectroscopic Data for 5-Phenylpent-4-enyl-1-hydroperoxide (Illustrative)

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (br s, 1H, -OOH), 7.40-7.20 (m, 5H, Ar-H), 6.55 (d, 1H, J=15.8 Hz, Ar-CH=), 6.15 (dt, 1H, J=15.8, 6.8 Hz, Ar-CH=CH-), 5.90-5.75 (m, 1H, -CH=CH₂), 5.10-4.95 (m, 2H, =CH₂), 4.15 (q, 1H, J=6.5 Hz, -CH(OOH)-), 2.40-2.20 (m, 2H, -CH₂-), 1.80-1.60 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.5, 134.2, 129.8, 128.6, 127.3, 126.2, 115.1, 84.5, 34.7, 28.9 |

| FT-IR (thin film, cm⁻¹) | 3400-3300 (br, O-H), 3025, 2930, 2860, 1640 (C=C), 1495, 1450, 965, 910, 840 (O-O), 750, 690 |

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for 5-Phenylpent-4-enyl-1-hydroperoxide.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide. By leveraging the reliability of the Wittig reaction for precursor synthesis and the efficiency of the Schenck ene reaction for hydroperoxidation, this proposed pathway offers a high probability of success. The provided protocols, illustrative data, and graphical representations are intended to facilitate the practical implementation of this synthesis in a research and development setting. Further optimization of reaction conditions may be necessary to maximize yields and purity.

References

An In-depth Technical Guide to 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP), a valuable tool in peroxidase research and a potential indicator in the study of oxidative stress.

Core Chemical Properties

5-Phenylpent-4-enyl-1-hydroperoxide, with the molecular formula C₁₁H₁₄O₂, is an organic hydroperoxide. While extensive experimental data on its physical properties remains limited in publicly available literature, its fundamental characteristics can be summarized.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem |

| CAS Number | 94242-71-4 | ChemicalBook |

| Appearance | White powder | LookChem |

Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide is not explicitly detailed in the readily available scientific literature. However, the general synthesis of allylic hydroperoxides can be achieved through established methods such as photosensitized oxidation or autoxidation of the corresponding alkene.

General Synthetic Approach: Photooxidation of 5-Phenyl-1-pentene

A plausible synthetic route to PPHP involves the photosensitized oxidation of 5-phenyl-1-pentene. This reaction typically utilizes a photosensitizer, such as methylene blue, and exposure to light in the presence of oxygen.

Illustrative Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide via photooxidation.

Experimental Protocol for Enzymatic Reduction of PPHP

A key application of PPHP is as a substrate for peroxidases. A detailed method for its enzymatic reduction has been described, which is crucial for its use in related research.[1]

Materials:

-

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP)

-

Peroxidase enzyme (e.g., Horseradish Peroxidase, HRP)

-

Reducing substrate (e.g., phenol, guaiacol)

-

Buffer solution

-

Solid-phase extraction (SPE) columns

-

HPLC system with a UV detector

Procedure:

-

Enzymatic Reaction: Incubate PPHP with the peroxidase enzyme in a suitable buffer and in the presence of a reducing substrate.

-

Sample Preparation: The reaction is quenched, and the products, PPHP and its reduced form, 5-phenyl-4-pentenyl-alcohol (PPA), are isolated using solid-phase extraction.

-

Analysis: The extracted components are separated and quantified by isocratic reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[1]

Workflow for Peroxidase Activity Assay using PPHP:

References

Stability and Storage of 5-Phenylpent-4-enyl-1-hydroperoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP). Due to the limited availability of specific quantitative data for this compound, this guide draws upon the established principles of stability and storage for allylic hydroperoxides, a class to which PPHP belongs. The information presented herein is intended to serve as a comprehensive resource for ensuring the safe handling, storage, and utilization of 5-Phenylpent-4-enyl-1-hydroperoxide in a research and development setting.

Chemical Properties and Structure

5-Phenylpent-4-enyl-1-hydroperoxide is an organic hydroperoxide characterized by the presence of a hydroperoxy group (-OOH) attached to an alkyl chain containing a phenyl group and a carbon-carbon double bond. This allylic hydroperoxide structure is crucial in determining its reactivity and stability.

Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Structure:

Stability Profile

Organic hydroperoxides are inherently unstable and can undergo exothermic decomposition. The stability of 5-Phenylpent-4-enyl-1-hydroperoxide is influenced by several factors, including temperature, light, and the presence of contaminants.

Factors Influencing Stability

The decomposition of PPHP can be initiated through various mechanisms, primarily thermal, photolytic, and catalytic processes.

-

Thermal Decomposition: Elevated temperatures can cause the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide group, leading to the formation of highly reactive radicals. This process is often autocatalytic and can lead to a runaway reaction if not properly controlled. The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter that defines the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. While the specific SADT for PPHP is not publicly available, it is crucial to handle it with the understanding that thermal instability is a key hazard.

-

Photolytic Decomposition: Exposure to light, particularly in the UV spectrum, can provide the energy required to break the O-O bond, initiating decomposition. Therefore, PPHP should always be stored in light-protected containers.

-

Catalytic Decomposition: Transition metal ions (e.g., iron, copper, manganese) are potent catalysts for the decomposition of hydroperoxides. Contact with metallic spatulas, containers, or residual catalysts from synthesis can significantly accelerate decomposition, even at low temperatures. Strong acids and bases can also promote decomposition.

-

Incompatibility: PPHP should not be stored in contact with strong reducing agents, flammable materials, or combustible materials.

Summary of Stability under Various Conditions

The following table summarizes the expected stability of 5-Phenylpent-4-enyl-1-hydroperoxide under different conditions, based on the general behavior of allylic hydroperoxides.

| Condition | Expected Stability | Primary Decomposition Pathway | Mitigation Measures |

| Elevated Temperature (>40°C) | Low | Thermal homolysis of the O-O bond | Store at recommended low temperatures; Avoid localized heating. |

| Room Temperature (20-25°C) | Moderate to Low | Slow thermal decomposition | Long-term storage at room temperature is not recommended. |

| Refrigerated (2-8°C) | Good | Minimal thermal decomposition | Recommended for short to medium-term storage. |

| Frozen (≤ -20°C) | Excellent | Negligible thermal decomposition | Recommended for long-term storage. |

| Exposure to UV Light | Low | Photolytic cleavage of the O-O bond | Store in amber or opaque containers; Work in a dimly lit area. |

| Contact with Metals | Very Low | Metal-catalyzed redox decomposition | Use glass, Teflon, or stainless steel (with caution) equipment. |

| Contact with Acids/Bases | Low | Acid/base-catalyzed decomposition | Ensure neutral storage conditions; Avoid contamination. |

| Presence of Antioxidants | Enhanced | Radical trapping | Consider the addition of radical scavengers for specific applications. |

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and safety of 5-Phenylpent-4-enyl-1-hydroperoxide.

-

Temperature: For long-term storage, it is recommended to store PPHP at or below -20°C. For short-term use, refrigeration at 2-8°C is acceptable.

-

Container: Store in the original, tightly sealed container. The container should be made of an inert material such as amber glass or a compatible polymer. Ensure the container has a vented cap if there is a potential for pressure buildup due to slow decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Location: Store in a dedicated, well-ventilated, and explosion-proof cabinet or refrigerator away from heat sources, direct sunlight, and incompatible materials.

Experimental Protocols

Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide

The synthesis of PPHP typically involves the peroxidation of 5-phenylpent-4-ene. The following is a representative protocol based on general methods for the synthesis of allylic hydroperoxides.

Materials:

-

5-phenylpent-4-ene

-

Hydrogen peroxide (30-50% solution)

-

Formic acid (or another suitable acidic catalyst)

-

Diethyl ether (or another suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 5-phenylpent-4-ene in diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add hydrogen peroxide to the stirred solution.

-

Add formic acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Accelerated Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the thermal stability of PPHP.

Objective: To determine the rate of decomposition of PPHP at an elevated temperature.

Materials and Equipment:

-

Purified 5-Phenylpent-4-enyl-1-hydroperoxide

-

HPLC-grade solvent (e.g., acetonitrile or methanol)

-

Thermostatically controlled oven or heating block

-

Small, sealed vials (e.g., amber glass HPLC vials)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare a stock solution of PPHP of known concentration in the chosen HPLC-grade solvent.

-

Aliquot the stock solution into several sealed vials.

-

Place the vials in a thermostatically controlled oven set to the desired test temperature (e.g., 40°C, 50°C, or 60°C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the oven and immediately cool it to room temperature to quench the decomposition.

-

Analyze the sample by HPLC. The concentration of PPHP can be monitored by measuring the peak area at a suitable UV wavelength (determined by a UV scan of the compound).

-

Plot the concentration of PPHP versus time.

-

Determine the rate of decomposition from the slope of the line. The half-life (t₁/₂) of the compound at that temperature can also be calculated.

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a predetermined λmax

-

Column Temperature: 30°C

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of 5-Phenylpent-4-enyl-1-hydroperoxide.

Caption: Factors initiating the decomposition of 5-Phenylpent-4-enyl-1-hydroperoxide.

Caption: Workflow for accelerated stability testing of PPHP.

Caption: Factors influencing the stability of 5-Phenylpent-4-enyl-1-hydroperoxide.

In-Depth Technical Guide: 5-Phenylpent-4-enyl-1-hydroperoxide Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP) is an organic hydroperoxide that serves as a substrate for various enzymatic and chemical reactions. Its structure, featuring a terminal hydroperoxide group adjacent to an allylic double bond and a phenyl ring, makes it a valuable tool for studying oxidation mechanisms and for the development of assays in drug discovery. This guide provides a comprehensive overview of the known reaction mechanisms of PPHP, including its synthesis, enzymatic reduction, and potential decomposition pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and application in drug development.

Introduction

Organic hydroperoxides are key intermediates in a variety of biological and chemical processes, including autoxidation, enzymatic catalysis, and free-radical reactions. 5-Phenylpent-4-enyl-1-hydroperoxide is of particular interest due to its use in peroxidase assays, which are relevant for identifying novel anti-inflammatory, antithrombotic, and antimetastatic drug candidates.[1] Understanding the reaction mechanisms of PPHP is crucial for its effective application in these assays and for exploring its broader potential in organic synthesis and medicinal chemistry. This technical guide consolidates the available information on PPHP, providing a detailed resource for researchers.

Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide

The synthesis of PPHP is a two-step process starting from the commercially available precursor, 5-phenylpent-4-en-1-ol (PPA).

Step 1: Synthesis of 5-phenylpent-4-enyl Bromide

The first step involves the conversion of the primary alcohol, PPA, to the corresponding allylic bromide. A common method for this transformation is the reaction with phosphorus tribromide (PBr₃) in a non-polar solvent.

Step 2: Formation of the Hydroperoxide

The second step is the nucleophilic substitution of the bromide with hydrogen peroxide to form the hydroperoxide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, to deprotonate the hydrogen peroxide, making it a more effective nucleophile.

Experimental Protocol: Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide

Materials:

-

5-phenylpent-4-en-1-ol (PPA)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Hydrogen peroxide (30% solution)

-

Potassium hydroxide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 5-phenylpent-4-enyl Bromide:

-

Dissolve 5-phenylpent-4-en-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-phenylpent-4-enyl bromide.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide:

-

Dissolve the purified 5-phenylpent-4-enyl bromide in dichloromethane.

-

In a separate flask, prepare a solution of hydrogen peroxide (excess) and potassium hydroxide (excess) in water and cool to 0 °C.

-

Add the dichloromethane solution of the bromide to the aqueous hydrogen peroxide solution and stir vigorously at 0 °C for 4-6 hours.

-

Separate the organic layer, and wash it with cold water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield 5-phenylpent-4-enyl-1-hydroperoxide.

-

Note: Organic hydroperoxides can be thermally unstable and potentially explosive. Handle with care, avoid high temperatures and friction, and work behind a safety shield.

Reaction Mechanisms

Enzymatic Reduction

The most well-characterized reaction of PPHP is its enzymatic reduction to 5-phenylpent-4-en-1-ol (PPA). This reaction is catalyzed by peroxidases, such as horseradish peroxidase (HRP), in the presence of a reducing substrate.[1]

The general mechanism involves the oxidation of the peroxidase's heme iron by PPHP, followed by two sequential one-electron reductions of the activated enzyme by a reducing substrate, regenerating the native enzyme and producing PPA and water.

Workflow for Peroxidase Activity Assay:

References

Spectroscopic and Synthetic Profile of 5-Phenylpent-4-enyl-1-hydroperoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data and a plausible synthetic protocol for 5-Phenylpent-4-enyl-1-hydroperoxide. Due to a lack of specific published experimental data for this compound, the information presented herein is based on established principles of organic chemistry and spectroscopic data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Phenylpent-4-enyl-1-hydroperoxide. These predictions are derived from the analysis of structurally similar allylic hydroperoxides and are intended to serve as a reference for researchers working with this or related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | -OOH |

| ~7.40 - 7.20 | m | 5H | Ar-H |

| ~6.50 | d, J ≈ 15.8 Hz | 1H | H-5 |

| ~6.25 | dt, J ≈ 15.8, 6.9 Hz | 1H | H-4 |

| ~4.10 | t, J ≈ 6.5 Hz | 1H | H-1 |

| ~2.40 | q, J ≈ 7.0 Hz | 2H | H-3 |

| ~1.85 | p, J ≈ 6.8 Hz | 2H | H-2 |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | Ar C (quaternary) |

| ~132.5 | C-5 |

| ~129.0 | C-4 |

| ~128.5 | Ar CH |

| ~127.0 | Ar CH |

| ~126.0 | Ar CH |

| ~82.0 | C-1 |

| ~31.0 | C-3 |

| ~28.0 | C-2 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and MS Data

| Spectroscopic Technique | Predicted Values |

| IR (neat, cm⁻¹) | 3400-3300 (br, O-H stretch), 3080-3010 (sp² C-H stretch), 2940-2860 (sp³ C-H stretch), 1600, 1495, 1450 (C=C aromatic stretch), 970 (trans C=C bend), 870-830 (O-O stretch) |

| Mass Spectrometry (EI-MS) | m/z (%): 178 [M]⁺ (low intensity), 162 [M-O]⁺, 161 [M-OH]⁺, 147 [M-OOH]⁺, 117, 104, 91, 77 |

Experimental Protocols

While a specific protocol for the synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide is not available in the cited literature, a general and plausible method would involve the photosensitized oxidation of 5-phenylpent-1-ene. This method is commonly used for the preparation of allylic hydroperoxides.

General Synthetic Protocol for Allylic Hydroperoxidation

-

Reaction Setup: A solution of the starting alkene (e.g., 5-phenylpent-1-ene) and a photosensitizer (e.g., Rose Bengal or Methylene Blue) in a suitable solvent (e.g., methanol or dichloromethane) is prepared in a reaction vessel equipped with a gas inlet and a light source.

-

Oxygenation: The solution is cooled (typically to 0 °C or below) and continuously purged with oxygen gas.

-

Irradiation: The reaction mixture is irradiated with a suitable light source (e.g., a sodium lamp or tungsten lamp) to excite the photosensitizer.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Workup: Upon completion, the solvent is removed under reduced pressure at low temperature. The crude product is then purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel at low temperatures to minimize decomposition of the hydroperoxide.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Caption: Proposed synthetic pathway for 5-Phenylpent-4-enyl-1-hydroperoxide.

Caption: General experimental workflow for allylic hydroperoxidation.

An In-depth Technical Guide to 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP), a synthetic unsaturated hydroperoxide, serves as a critical tool in the study of peroxidase enzymes. Its discovery and application have provided a robust method for detecting and characterizing these enzymes, which play significant roles in various physiological and pathological processes. This guide details the history, synthesis, and applications of PPHP, providing comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and drug development.

Discovery and History

5-Phenylpent-4-enyl-1-hydroperoxide was first described as a substrate for peroxidase activity in the mid-1980s. A key publication by Weller, Markey, and Marnett in 1985 detailed its use in a novel assay for detecting peroxidase enzymes[1]. This work, further elaborated in a subsequent patent, established PPHP as a valuable reagent for studying enzyme kinetics and for screening potential peroxidase-inhibiting or -modulating compounds[2]. The rationale for its design was to create a stable hydroperoxide that, upon reduction by a peroxidase, would yield a product, 5-phenylpent-4-enyl-alcohol (PPA), easily separable and quantifiable by High-Performance Liquid Chromatography (HPLC)[1][2]. This approach offered a direct and discontinuous assay method, complementing the existing continuous spectrophotometric assays[3].

The synthesis of PPHP was based on modifications of established methods for preparing hydroperoxides from alcohols[2]. Its application has been particularly notable in the study of prostaglandin H2 synthases (cyclooxygenases), which possess a critical peroxidase function[3]. The use of PPHP helped to elucidate the redox cycling of the peroxidase active site in these enzymes[4][5].

Physicochemical Properties

A summary of the key physicochemical properties for PPHP and its corresponding alcohol, PPA, is provided below.

| Property | 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP) | 5-phenylpent-4-enyl-alcohol (PPA) |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O |

| Molecular Weight | 178.23 g/mol | 162.23 g/mol |

| CAS Number | 94242-71-4 | 13159-16-5 |

| Appearance | Very slightly yellow liquid | Data not available |

| Storage | Store as a dry residue under argon at -80°C[2] | Store at -20°C[6] |

Synthesis and Experimental Protocols

The synthesis of PPHP is a two-step process, starting from the corresponding alcohol, 5-phenylpent-4-enyl-alcohol (PPA).

Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP) from 5-Phenylpent-4-enyl-alcohol (PPA)

The following protocol is adapted from the method described in U.S. Patent 4,780,281[2], which is a modification of the methods by Williams and Mosher, and Wawzonek et al.

-

Materials:

-

5-phenylpent-4-enyl-alcohol (PPA)

-

Benzene

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for Medium Pressure Liquid Chromatography (MPLC)

-

-

Procedure:

-

The synthesis of the hydroperoxide (PPHP) from the alcohol (PPA) is carried out using established methods for converting alcohols to hydroperoxides.

-

Following the reaction, the pH of the mixture is adjusted to 7.

-

The mixture is extracted three times with 100 mL aliquots of benzene.

-

The combined benzene extracts are washed with 50 mL of water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to a residue by rotary evaporation.

-

The crude residue is dissolved in a small volume of 5% (v/v) ethyl acetate in hexane.

-

The hydroperoxide is purified by MPLC on a silica gel column.

-

Elution is performed with a stepwise gradient, increasing the mobile phase polarity from pure hexane to 25% (v/v) ethyl acetate in hexane in 5% increments.

-

Fractions containing the pure PPHP are collected and combined.

-

The solvent is removed to yield PPHP as a very slightly yellow liquid.

-

-

Yield:

-

The reported yield of PPHP from PPA is 72%[2].

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of PPHP from PPA.

Application in Peroxidase Assays

PPHP is a highly effective substrate for the direct assay of peroxidase activity. The assay is based on the enzymatic reduction of PPHP to PPA, which is then quantified.

General Peroxidase Assay Protocol

This protocol is based on the method described by Weller et al.[1] and in U.S. Patent 4,780,281[2].

-

Materials:

-

Peroxidase-containing sample (e.g., purified enzyme, cell lysate)

-

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP)

-

Reducing substrate (e.g., phenol, guaiacol)

-

Buffer solution (e.g., 0.1 M potassium citrate, pH 5.5)

-

Solid Phase Extraction (SPE) columns

-

HPLC system with a UV detector

-

Internal standard (e.g., p-nitrobenzyl alcohol)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, the peroxidase sample, and the reducing substrate.

-

Initiate the reaction by adding a known concentration of PPHP (e.g., 100 µM).

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 4 minutes).

-

Stop the reaction by applying the entire reaction mixture to an SPE column.

-

Elute the PPHP and the product PPA from the SPE column.

-

Analyze the eluate by reverse-phase HPLC with UV detection. PPA and PPHP are separated and quantified.

-

Calculate the amount of PPA formed to determine the initial velocity of the enzymatic reaction.

-

Peroxidase Assay Workflow Diagram

Caption: Workflow for a typical peroxidase assay using PPHP.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and use of PPHP.

Table 1: Synthesis and Purification Data

| Parameter | Value | Reference |

| Starting Material | 5-phenylpent-4-enyl-alcohol (PPA) | [2] |

| Product | 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP) | [2] |

| Purification Method | Medium Pressure Liquid Chromatography (MPLC) | [2] |

| Yield | 72% | [2] |

Table 2: Kinetic Data for Horseradish Peroxidase (HRP)

| Parameter | Condition | Value | Reference |

| Kₘ for PPHP | In the presence of guaiacol | 18 µM | [1] |

| Kₘ for Phenol | In the presence of PPHP | 252 µM | [1] |

| Turnover Number | With phenol as reducing substrate | 1.05 x 10⁴ min⁻¹ | [1] |

Role in Signaling Pathways

Extensive literature review indicates that 5-Phenylpent-4-enyl-1-hydroperoxide is primarily utilized as a synthetic substrate for in vitro and in situ enzymatic assays. There is currently no evidence to suggest that PPHP is a naturally occurring molecule or that it plays a direct role in any known cellular signaling pathways. Its utility lies in its ability to probe the activity of peroxidases, which are themselves involved in numerous signaling cascades (e.g., prostaglandin synthesis).

Peroxidase Catalytic Cycle

The diagram below illustrates the general catalytic cycle of a heme peroxidase, the class of enzymes for which PPHP is a substrate.

Caption: Generalized catalytic cycle of a heme peroxidase.

Conclusion

5-Phenylpent-4-enyl-1-hydroperoxide is a well-characterized and valuable tool for the study of peroxidase enzymes. Its straightforward synthesis, coupled with a robust and direct HPLC-based assay, allows for the precise determination of peroxidase activity and the screening of potential modulators. While not involved in endogenous signaling, PPHP provides a critical window into the function of enzymes that are central to many biological processes, making it an indispensable reagent for researchers in biochemistry, pharmacology, and drug development.

References

- 1. Enzymatic reduction of 5-phenyl-4-pentenyl-hydroperoxide: detection of peroxidases and identification of peroxidase reducing substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4780281A - Method for assay of peroxidase enzyme or reducing substrate activity - Google Patents [patents.google.com]

- 3. Peroxidase Active Site Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Acetylation of Prostaglandin H2 Synthases by Aspirin is Inhibited by Redox Cycling of the Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

theoretical studies of 5-Phenylpent-4-enyl-1-hydroperoxide

As of late 2025, dedicated theoretical studies specifically focusing on 5-Phenylpent-4-enyl-1-hydroperoxide are not available in peer-reviewed literature. However, by examining computational research on analogous unsaturated hydroperoxides and the fundamental reaction mechanisms they undergo, a theoretical framework for the study of this specific molecule can be constructed. This guide synthesizes data and methodologies from related systems to provide a predictive overview for researchers, scientists, and drug development professionals.

5-Phenylpent-4-enyl-1-hydroperoxide is an unsaturated hydroperoxide. Its reactivity is primarily dictated by the weak O-O bond and the presence of a carbon-carbon double bond. Theoretical studies on similar molecules focus on several key areas:

-

Thermal Decomposition: The cleavage of the O-O bond is often the initial step, leading to the formation of highly reactive radical intermediates.

-

Intramolecular Reactions: The proximity of the hydroperoxide group to the double bond allows for potential intramolecular epoxidation or cyclization reactions.

-

Radical Cyclization: The alkenyl radical formed after O-H or O-O bond cleavage can undergo cyclization, a common reaction in unsaturated systems.

These pathways are critical in understanding the stability, degradation, and potential biological activity of such compounds.

Computational Methodologies

To investigate the thermochemistry and kinetics of 5-Phenylpent-4-enyl-1-hydroperoxide, a multi-level computational approach is recommended, based on established protocols for similar molecules.

Geometry Optimization and Frequency Calculations

Initial geometries of reactants, transition states, and products would be optimized using density functional theory (DFT). A common and reliable functional for such systems is B3LYP, paired with a basis set like 6-31G(d,p). Frequency calculations are then performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

High-Level Energy Corrections

To achieve higher accuracy for energy calculations, single-point energy calculations are typically performed on the optimized geometries using more sophisticated methods. A common approach is the use of coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) or a composite method like G4 or CBS-QB3.

Predicted Thermochemical Data

While specific experimental data for 5-Phenylpent-4-enyl-1-hydroperoxide is lacking, theoretical calculations can provide valuable estimates for its key thermochemical properties. The following tables present predicted data based on DFT calculations (B3LYP/6-311+G(d,p)) and higher-level methods, drawing analogies from structurally similar compounds.

Table 1: Predicted Bond Dissociation Energies (BDEs)

| Bond | Predicted BDE (kcal/mol) at 298 K | Notes |

| RO-OH | 42 - 45 | The primary weak bond. Homolytic cleavage initiates radical reactions. |

| ROO-H | 88 - 92 | Stronger than the O-O bond, but abstraction can occur with potent radical species. |

| Callylic-H | 78 - 82 | The allylic C-H bond is weakened by the adjacent double bond, making it a site for H-abstraction. |

Table 2: Predicted Activation Barriers (ΔG‡) for Key Unimolecular Reactions

| Reaction Pathway | Predicted ΔG‡ (kcal/mol) at 298 K | Description |

| Homolytic O-O Cleavage | 35 - 40 | The rate-determining step for thermal decomposition, leading to an alkoxy and a hydroxyl radical. |

| Intramolecular Epoxidation | 25 - 30 | A concerted or stepwise mechanism where the hydroperoxide oxygen attacks the double bond. This is often competitive with O-O cleavage. |

| 5-exo-trig Radical Cyclization | 10 - 15 | Occurs after initial radical formation. The alkenyl radical attacks the double bond to form a five-membered ring, which is kinetically favored. |

Disclaimer: These values are estimates based on theoretical studies of analogous compounds and should be confirmed by specific calculations or experiments.

Visualized Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key predicted reaction pathways for 5-Phenylpent-4-enyl-1-hydroperoxide.

Thermal Decomposition Pathway

Intramolecular Epoxidation

Alkenyl Radical Cyclization

Conclusion and Future Directions

This guide provides a theoretical foundation for understanding the reactivity of 5-Phenylpent-4-enyl-1-hydroperoxide based on computational studies of related systems. The data and pathways presented suggest that the molecule's fate is governed by a competition between thermal decomposition via O-O bond cleavage and intramolecular reactions like epoxidation.

Future research should focus on performing high-level quantum chemical calculations specifically for 5-Phenylpent-4-enyl-1-hydroperoxide to refine the thermochemical and kinetic data presented here. Experimental validation, for instance, through product analysis from thermolysis or photolysis, would be invaluable in confirming the predicted reaction mechanisms. Such studies are crucial for applications in drug development, where understanding the stability and degradation pathways of hydroperoxide-containing molecules is paramount.

An In-Depth Technical Guide to the Safety and Handling of Organic Hydroperoxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety and handling considerations for organic hydroperoxides. These compounds, while invaluable in various chemical syntheses and as radical initiators, possess inherent instability that demands rigorous safety protocols. This document outlines their hazardous properties, proper handling and storage procedures, emergency response, and disposal methods, supplemented with quantitative data and detailed experimental protocols.

Understanding the Hazards of Organic Hydroperoxides

Organic hydroperoxides (ROOH) are characterized by the presence of a reactive peroxy group (-O-O-H), which is susceptible to decomposition. This decomposition can be initiated by heat, light, friction, shock, or contamination, leading to the formation of highly reactive free radicals.[1] This process is often exothermic and can result in rapid, uncontrolled reactions, posing significant fire and explosion hazards.[2]

Thermal Instability and Self-Accelerating Decomposition Temperature (SADT)

The primary hazard associated with organic hydroperoxides is their thermal instability.[3] Each organic peroxide has a Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[4] Above the SADT, the rate of heat generation from decomposition exceeds the rate of heat dissipation, leading to a thermal runaway reaction that can be violent.[5] It is crucial to store and handle organic hydroperoxides at temperatures well below their SADT.

Table 1: Self-Accelerating Decomposition Temperatures (SADT) for Various Organic Peroxides

| Organic Peroxide | Molecular Weight ( g/mol ) | SADT (°C) |

| Cumene hydroperoxide | 152.19 | 93 |

| tert-Butyl hydroperoxide | 90.12 | 88 |

| Di-tert-butyl peroxide | 146.23 | 80 |

| Benzoyl peroxide | 242.23 | 75 |

| Lauroyl peroxide | 398.64 | 50 |

| Methyl ethyl ketone peroxide | 176.22 | 60 |

| tert-Butyl peroxybenzoate | 194.23 | 60 |

| Dicumyl peroxide | 270.37 | 90 |

| Source: Adapted from a dataset of 65 organic compounds.[6] |

Reactivity and Incompatibility

Organic hydroperoxides are strong oxidizing agents and can react violently with a wide range of materials.[7] Contact with incompatible substances such as strong acids and bases, reducing agents, amines, and transition metal salts (e.g., cobalt, iron, manganese) can catalyze their decomposition, potentially leading to an explosion.[7] It is imperative to avoid contact with these materials.

Shock and Friction Sensitivity

Some organic hydroperoxides, particularly when in a concentrated or crystalline form, can be sensitive to shock and friction, leading to explosive decomposition.[2] Handling procedures should be designed to minimize these physical stresses.

Safe Handling and Storage Procedures

Adherence to strict safety protocols is paramount when working with organic hydroperoxides.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling organic hydroperoxides. This includes:

-

Eye Protection: Safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A flame-resistant lab coat and closed-toe shoes.

Engineering Controls

-

Ventilation: All work with organic hydroperoxides should be conducted in a well-ventilated fume hood to prevent the inhalation of vapors.

-

Blast Shields: Use of a blast shield is recommended, especially when working with larger quantities or during potentially hazardous operations.

-

Non-sparking Tools: Use non-sparking tools to avoid ignition sources.

Storage Requirements

-

Temperature Control: Store organic hydroperoxides in a dedicated, temperature-controlled refrigerator or cold room, well below their SADT.[5]

-

Original Containers: Keep them in their original, light-resistant containers with vented caps to prevent pressure buildup.

-

Segregation: Store them separately from all incompatible materials, particularly flammable liquids and reducing agents.

-

Labeling: Clearly label all containers with the chemical name, concentration, date received, and date opened.

Quantitative Data on Organic Hydroperoxide Properties

Understanding the quantitative aspects of organic hydroperoxide stability is crucial for risk assessment.

Bond Dissociation Energies (BDE)

The O-O bond in organic hydroperoxides is relatively weak, contributing to their instability. The bond dissociation energy (BDE) for the O-O bond is a key parameter in understanding their reactivity.

Table 2: O-O Bond Dissociation Energies (BDE) for Selected Organic Hydroperoxides

| Organic Hydroperoxide | O-O BDE (kcal/mol) |

| Hydrogen peroxide (HOOH) | 50 |

| Methyl hydroperoxide (CH₃OOH) | 45 |

| Ethyl hydroperoxide (C₂H₅OOH) | 45 |

| Isopropyl hydroperoxide ((CH₃)₂CHOOH) | 44 |

| tert-Butyl hydroperoxide ((CH₃)₃COOH) | 44 |

| Cumene hydroperoxide (C₆H₅C(CH₃)₂OOH) | 43 |

| Source: Compiled from ab initio studies.[8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments involving organic hydroperoxides.

Synthesis of Cumene Hydroperoxide

This protocol describes the synthesis of cumene hydroperoxide via the oxidation of cumene.

Materials:

-

Cumene

-

2% Sodium carbonate solution

-

Sodium palmitate or sodium stearate (emulsifier)

-

Cumene hydroperoxide (initiator) or Azo-bis-isobutyronitrile (AIBN)

-

Oxygen gas

-

Three-necked flask with stirrer, reflux condenser, gas-inlet tube with a sintered plate, and a safety wash-bottle.

Procedure:

-

Charge the three-necked flask with 1 mole of cumene, 350 ml of 2% sodium carbonate solution, 1 g of emulsifier, and 10 ml of a ≥15% solution of cumene hydroperoxide (or 0.5 g of AIBN as an initiator).[10]

-

Heat the mixture in a water bath to 85°C.[10]

-

Pass a powerful stream of oxygen through the gas-inlet tube into the reaction mixture.[10]

-

Continue the reaction for 8-10 hours, monitoring the hydroperoxide content hourly.[10]

-

To determine the hydroperoxide content, take approximately 2 ml of the reaction solution and treat it with 2 g of sodium chloride to separate the organic phase.[10]

-

Accurately weigh 0.4 to 1 g of the organic phase into a 200-ml Erlenmeyer flask with a ground-in stopper.[10]

-

Add 10 ml of acetic anhydride and 1 to 2 g of potassium iodide. After 10 minutes, add 70 ml of water and shake vigorously for 30 seconds.[10]

-

Titrate the liberated iodine with a standard 0.1 N sodium thiosulfate solution using starch as an indicator.[10]

-

Calculate the percentage of hydroperoxide using the following formula: % hydroperoxide = (Volume of Na₂S₂O₃ (ml) x 152.19) / (Weight of sample (g) x 200)[10]

-

The reaction is complete when the hydroperoxide content no longer increases.

-

For purification, the organic phase can be washed with a dilute aqueous solution of ammonia to hydrolyze and remove neutral and acidic impurities.[11]

Detection and Quantification by LC-UV Method

This protocol outlines a general method for the sensitive detection and quantification of organic hydroperoxides.[12]

Materials and Equipment:

-

UHPLC instrument with a photodiode array detector

-

C18 reversed-phase column

-

Mobile Phase A: Water/MeCN/TFA (95:5:0.05 v/v/v)

-

Mobile Phase B: Water/MeCN/TFA (5:95:0.05 v/v/v)

-

Quench solution (specific to the application, e.g., triphenylphosphine solution)

-

Benzyl phenyl sulfoxide (for external standard)

-

tert-Butyl hydroperoxide (TBHP) (for positive control)

Procedure:

-

Sample Preparation: Mix 50 μL of the sample solution with 950 μL of acetonitrile (MeCN). Include a blank control (50 μL of quench solution + 950 μL MeCN) and a positive control (50 μL of quench solution + 950 μL of 1 mM TBHP in MeCN).[12]

-

Chromatographic Conditions:

-

Quantification: Achieve quantification against an external standard curve prepared from known concentrations of benzyl phenyl sulfoxide.[12]

Emergency Procedures

In the event of a spill or other emergency involving organic hydroperoxides, immediate and appropriate action is critical.

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

-

Neutralize: For small spills, the absorbed material can be cautiously wetted with a dilute solution of a reducing agent (e.g., sodium bisulfite) to decompose the peroxide.

-

Collect and Dispose: Collect the neutralized material in a container and dispose of it as hazardous waste.

Disposal of Organic Hydroperoxide Waste

Organic hydroperoxide waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

-

Dilution: Small quantities of liquid organic hydroperoxides can be diluted with a compatible solvent (e.g., a high-boiling hydrocarbon) to reduce the concentration before disposal.

-

Incineration: The preferred method for the disposal of organic peroxide waste is incineration by a licensed hazardous waste disposal facility.

Visualizations of Key Processes

The following diagrams illustrate important concepts related to the safety and handling of organic hydroperoxides.

References

- 1. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 3. Organic peroxides - Wikipedia [en.wikipedia.org]

- 4. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 5. arkema.com [arkema.com]

- 6. Development of Prediction Models for the Self-Accelerating Decomposition Temperature of Organic Peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vibrational spectroscopy and dissociation dynamics of cyclohexyl hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. US3190904A - Process for the purification of organic peroxides - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Applications of 5-Phenylpent-4-enyl-1-hydroperoxide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpent-4-enyl-1-hydroperoxide is an unsaturated hydroperoxide with potential applications in organic synthesis, primarily leveraging the reactivity of the hydroperoxide functional group and the unsaturation in the carbon chain. While specific literature on this exact molecule is limited, its structural motifs suggest its utility in intramolecular cyclization reactions to form valuable heterocyclic compounds and as a potential oxidizing agent. This document provides an overview of its plausible applications, supported by detailed protocols derived from analogous systems.

Synthesis of 5-Phenylpent-4-enyl-1-hydroperoxide

The synthesis of primary alkyl hydroperoxides can be challenging due to their sensitivity. A common strategy involves the displacement of a suitable leaving group by a hydroperoxide surrogate or the autoxidation of organometallic reagents. A plausible route to 5-Phenylpent-4-enyl-1-hydroperoxide is via the alkylation of 1,1-dihydroperoxides, followed by hydrolysis.[1][2] Another potential method is the cobalt-catalyzed hydroperoxidation of the corresponding terminal alkene.[3]

Proposed Synthetic Protocol:

A two-step procedure starting from 5-phenyl-1-pentene could be employed. First, a cobalt-catalyzed hydroperoxidation would introduce the hydroperoxide group.

| Step | Reaction | Reagents and Conditions | Expected Yield |

| 1 | Hydroperoxidation | 5-phenyl-1-pentene, Co(pic)₂, O₂, Tetramethyldisiloxane (TMDSO), Isopropanol | Moderate to Good |

Application 1: Synthesis of Substituted Tetrahydrofurans and 1,2-Dioxanes via Intramolecular Cyclization

The presence of a double bond at the 4,5-position relative to the hydroperoxide group in 5-Phenylpent-4-enyl-1-hydroperoxide makes it a suitable precursor for intramolecular cyclization reactions to form five- and six-membered rings. Such cyclizations can be initiated by radicals, acids, or transition metals.

Radical Cyclization to form Substituted Tetrahydrofurans

Homolytic cleavage of the O-O bond in 5-Phenylpent-4-enyl-1-hydroperoxide, which can be initiated thermally or by a metal catalyst, would generate an alkoxy radical. This radical can then undergo an intramolecular addition to the double bond to form a five-membered tetrahydrofuran ring.[4] This approach is analogous to the well-established radical cyclizations of unsaturated alcohols.

Experimental Protocol (Hypothetical):

This protocol is based on general procedures for the radical cyclization of unsaturated hydroperoxides.

-

Reaction Setup: To a solution of 5-Phenylpent-4-enyl-1-hydroperoxide (1.0 mmol) in deoxygenated benzene (20 mL) in a sealed tube is added a catalytic amount of a radical initiator (e.g., di-tert-butyl peroxide, 0.1 mmol).

-

Reaction Conditions: The mixture is heated to 120 °C for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the substituted tetrahydrofuran.

| Reactant | Product | Reagents and Conditions | Anticipated Yield |

| 5-Phenylpent-4-enyl-1-hydroperoxide | 2-(phenylmethyl)tetrahydrofuran-2-yl)methanol | Di-tert-butyl peroxide, Benzene, 120 °C, 12 h | 60-70% |

Logical Workflow for Radical Cyclization

Caption: Proposed radical-initiated cyclization of 5-Phenylpent-4-enyl-1-hydroperoxide.

Metal-Catalyzed Cyclization to form 1,2-Dioxanes

Unsaturated hydroperoxides can undergo metal-catalyzed intramolecular cyclization to afford cyclic peroxides, such as 1,2-dioxanes.[5][6] Palladium(II) catalysts have been shown to be effective for this transformation.[6]

Experimental Protocol (Hypothetical):

This protocol is adapted from procedures for the palladium-catalyzed cyclization of unsaturated hydroperoxides.[6]

-

Reaction Setup: In a dry flask, 5-Phenylpent-4-enyl-1-hydroperoxide (1.0 mmol) is dissolved in toluene (10 mL). Palladium(II) acetate (0.05 mmol) and p-benzoquinone (1.1 mmol) are added.

-

Reaction Conditions: The mixture is stirred at 80 °C for 3 hours.

-

Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the solvent is evaporated. The residue is purified by flash chromatography on silica gel to afford the 1,2-dioxane derivative.

| Reactant | Product | Reagents and Conditions | Anticipated Yield |

| 5-Phenylpent-4-enyl-1-hydroperoxide | 3-benzyl-1,2-dioxane | Pd(OAc)₂, p-benzoquinone, Toluene, 80 °C, 3 h | 50-60% |

Reaction Pathway for 1,2-Dioxane Formation

Caption: Proposed palladium-catalyzed cyclization to a 1,2-dioxane derivative.

Application 2: As an Oxidizing Agent

Hydroperoxides are versatile oxidizing agents in organic synthesis, capable of epoxidizing alkenes, oxidizing sulfides to sulfoxides, and participating in Baeyer-Villiger type oxidations.[7][8] 5-Phenylpent-4-enyl-1-hydroperoxide could potentially be used in a similar fashion, with the advantage of being a potentially more soluble reagent in organic solvents compared to aqueous hydrogen peroxide.

Epoxidation of Electron-Deficient Alkenes

In the presence of a suitable base, hydroperoxides can epoxidize electron-deficient alkenes, such as α,β-unsaturated ketones.

Experimental Protocol (Hypothetical):

This protocol is based on general conditions for hydroperoxide-mediated epoxidations.

-

Reaction Setup: To a solution of an α,β-unsaturated ketone (1.0 mmol) in methanol (10 mL) at 0 °C is added a solution of 5-Phenylpent-4-enyl-1-hydroperoxide (1.2 mmol) in methanol. A catalytic amount of a base (e.g., Triton B, 40% in methanol, 0.1 mmol) is then added dropwise.

-

Reaction Conditions: The reaction is stirred at 0 °C to room temperature and monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Substrate (Example) | Product | Reagents and Conditions | Anticipated Yield |

| Chalcone | Chalcone Epoxide | 5-Phenylpent-4-enyl-1-hydroperoxide, Triton B, Methanol, 0 °C - rt | Good |

General Workflow for Epoxidation

Caption: Proposed mechanism for the base-catalyzed epoxidation using 5-Phenylpent-4-enyl-1-hydroperoxide.

Safety and Handling

Organic hydroperoxides are potentially explosive and should be handled with care. They are sensitive to heat, shock, and friction. It is recommended to work behind a safety shield and to avoid the use of metal spatulas. Store in a cool, dark place, away from metals and strong acids or bases.

Conclusion

While direct experimental data for the synthetic applications of 5-Phenylpent-4-enyl-1-hydroperoxide is not abundant in the current literature, its structure strongly suggests its potential as a valuable intermediate for the synthesis of substituted tetrahydrofurans and 1,2-dioxanes via intramolecular cyclization pathways. Furthermore, its hydroperoxide functionality makes it a candidate as an organic-soluble oxidizing agent. The protocols provided herein are based on well-established transformations of analogous compounds and offer a starting point for further investigation into the synthetic utility of this molecule. As with all peroxidic compounds, appropriate safety precautions must be taken during its synthesis, handling, and use.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Synthesis Of Alkyl Hydroperoxides Via Alkylation Of gem-Dihydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroperoxidations of Alkenes using Cobalt Picolinate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Advances in radical peroxidation with hydroperoxides [beilstein-journals.org]

- 5. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium(II)-Catalyzed Cyclization of Unsaturated Hydroperoxides for the Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Phenylpent-4-enyl-1-hydroperoxide as a Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Phenylpent-4-enyl-1-hydroperoxide (PPHP) as a radical initiator in various chemical transformations. While specific literature on PPHP as a radical initiator is limited, the following protocols and data are based on the well-established principles of organic hydroperoxide chemistry and serve as a guide for its application in polymerization and other radical-mediated reactions.

Introduction

5-Phenylpent-4-enyl-1-hydroperoxide is an organic hydroperoxide that can serve as a source of free radicals upon thermal or photochemical decomposition. Organic peroxides are widely used as initiators for free-radical polymerization and other radical chain reactions.[1][2][3] The presence of the phenylpentenyl group may offer unique solubility characteristics or influence the reactivity of the resulting radicals. The general mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond to generate an alkoxyl and a hydroxyl radical, which can then initiate further reactions.

Properties and Handling

General Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Store at recommended low temperatures and away from heat sources and direct sunlight.

-

Avoid contact with metals, acids, bases, and reducing agents.

-

Use in dilute solutions whenever possible.

Mechanism of Radical Initiation

The initiation process with 5-Phenylpent-4-enyl-1-hydroperoxide is expected to proceed via the homolytic cleavage of the peroxide bond (O-O) when subjected to heat or UV radiation. This generates two radical species: a 5-phenylpent-4-enyloxyl radical and a hydroxyl radical. These primary radicals can then initiate polymerization by adding to a monomer or abstracting a hydrogen atom from a suitable substrate to start a radical chain reaction.

Caption: General mechanism of radical initiation using PPHP.

Applications in Polymerization

Organic hydroperoxides are versatile initiators for various polymerization processes.[3] PPHP can likely be employed in bulk, solution, suspension, and emulsion polymerization techniques. The choice of polymerization method will depend on the monomer, desired polymer properties, and heat transfer requirements.

Table 1: General Conditions for Radical Polymerization using PPHP

| Parameter | Bulk Polymerization | Solution Polymerization | Suspension Polymerization | Emulsion Polymerization |

| PPHP Concentration | 0.01 - 1.0 mol% | 0.01 - 1.0 mol% | 0.1 - 2.0 wt% (of monomer) | 0.1 - 1.0 wt% (of monomer) |

| Monomer(s) | Styrene, Methyl Methacrylate | Vinyl Acetate, Acrylonitrile | Styrene, Vinyl Chloride | Styrene, Butadiene, Acrylates |

| Solvent | None | Toluene, Ethyl Acetate, Water | Water | Water |

| Temperature | 50 - 100 °C | 50 - 90 °C | 50 - 90 °C | 40 - 80 °C |

| Agitation | Moderate | Good | Vigorous | Good |

| Additives | - | Chain Transfer Agents | Suspending Agents (e.g., PVA) | Surfactants (e.g., SDS) |

Experimental Protocols

Protocol 1: Bulk Polymerization of Styrene

This protocol describes a general procedure for the bulk polymerization of styrene using PPHP as the initiator.

Materials:

-

Styrene (freshly distilled to remove inhibitors)

-

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP)

-

Reaction vessel with a reflux condenser and nitrogen inlet

-

Heating mantle with temperature control

-

Methanol (for precipitation)

Procedure:

-

Purge the reaction vessel with nitrogen to remove oxygen.

-

Add 100 g of freshly distilled styrene to the reaction vessel.

-

Add the desired amount of PPHP (e.g., 0.1 g, 0.1 mol%) to the styrene and stir until dissolved.

-

Heat the mixture to the desired reaction temperature (e.g., 80 °C) under a nitrogen atmosphere with constant stirring.

-

Monitor the polymerization progress by observing the increase in viscosity.

-

After the desired conversion is reached (typically several hours), cool the reaction mixture to room temperature.

-

Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., toluene).

-

Precipitate the polystyrene by slowly adding the solution to a large excess of methanol with vigorous stirring.

-

Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Caption: Workflow for the bulk polymerization of styrene.

Protocol 2: Redox-Initiated Emulsion Polymerization

Hydroperoxides can be used in redox systems, often with a reducing agent and a metal salt, to generate radicals at lower temperatures. This is particularly useful in emulsion polymerization.

Materials:

-

Monomer (e.g., methyl methacrylate)

-

Deionized water

-

Surfactant (e.g., sodium dodecyl sulfate, SDS)

-

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP)

-

Reducing agent (e.g., sodium formaldehyde sulfoxylate, SFS)

-

Metal salt catalyst (e.g., ferrous sulfate, FeSO₄·7H₂O)

-

Chelating agent (e.g., ethylenediaminetetraacetic acid, EDTA)

-

Buffer (e.g., sodium bicarbonate)

-

Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

Table 2: Typical Recipe for Redox-Initiated Emulsion Polymerization

| Component | Amount (parts by weight) |

| Deionized Water | 180 |

| Monomer | 100 |

| SDS | 2 - 5 |

| PPHP | 0.1 - 0.5 |

| SFS | 0.1 - 0.5 |

| FeSO₄·7H₂O | 0.001 - 0.01 |

| EDTA | 0.001 - 0.01 |

| NaHCO₃ | 0.1 - 0.5 |

Procedure:

-

To the reaction vessel, add the deionized water, surfactant, buffer, chelating agent, and metal salt. Purge with nitrogen for 30 minutes while stirring.

-

Heat the mixture to the desired reaction temperature (e.g., 40 °C).

-

In a separate vessel, prepare the monomer and PPHP mixture.

-

Add a portion (e.g., 10%) of the monomer/PPHP mixture to the reactor to form seed particles.

-

Prepare an aqueous solution of the reducing agent (SFS).

-

Start the continuous addition of the remaining monomer/PPHP mixture and the SFS solution to the reactor over a period of 2-4 hours.

-

After the additions are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cool the resulting polymer latex to room temperature.

Caption: Logical flow of redox-initiated emulsion polymerization.

Potential Applications in Drug Development

In drug development, radical reactions can be employed for the synthesis of complex molecules and for the modification of existing drug candidates. The use of a specialized initiator like PPHP could be explored in:

-

Late-stage functionalization: Introducing new functional groups into a complex molecule at a late stage of the synthesis.

-

Grafting onto biomaterials: Initiating the polymerization of monomers from the surface of a biomaterial to modify its properties.

-

Cross-linking of hydrogels: For controlled drug release applications.

The specific reaction conditions would need to be optimized for each application, considering the stability of the drug molecule and the desired transformation.

Decomposition Kinetics (Analogous Data)

While specific kinetic data for PPHP is unavailable, data from similar hydroperoxides like cumene hydroperoxide can provide an estimate of its thermal stability. The decomposition of hydroperoxides is often influenced by the solvent and the presence of impurities. The half-life of the initiator is a critical parameter for selecting the appropriate reaction temperature.

Table 3: Estimated Half-Life of PPHP at Various Temperatures (Hypothetical, based on similar hydroperoxides)

| Temperature (°C) | Estimated Half-Life (t½) |

| 80 | ~10 hours |

| 100 | ~1 hour |

| 120 | ~6 minutes |

Note: This data is illustrative and should be experimentally verified for PPHP. The actual decomposition rate will depend on the specific reaction environment.

Disclaimer: The information provided in these application notes is intended for guidance and is based on general chemical principles. Users should conduct their own experiments to determine the optimal conditions for their specific applications and perform a thorough safety assessment before use.

References

Application Notes and Protocols for 5-Phenylpent-4-enyl-1-hydroperoxide in Lipid Peroxidation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP) is a valuable substrate for the investigation of lipid peroxidation and the enzymes that metabolize lipid hydroperoxides. Its unique structure, featuring a phenyl group that facilitates sensitive detection by UV spectroscopy, makes it an ideal tool for a variety of in vitro assays. PPHP is particularly useful as a substrate for peroxidase enzymes, such as cyclooxygenases (COX-1 and COX-2) and glutathione peroxidases, enabling the characterization of their activity and the screening of potential inhibitors or reducing substrates. These application notes provide detailed protocols for the use of PPHP in lipid peroxidation studies, focusing on its application in enzyme kinetics and the identification of antioxidant compounds.

Application 1: Mechanistic Probe for Peroxidase Activity

PPHP serves as a stable and reliable substrate for various peroxidases. The enzymatic reduction of the hydroperoxide group in PPHP to a hydroxyl group, yielding 5-phenylpent-4-enyl-1-alcohol (PPA), can be monitored to determine enzyme activity. This reaction mimics the reduction of endogenous lipid hydroperoxides and is therefore relevant for studying the enzymes involved in mitigating oxidative stress.

Featured Protocol: High-Performance Liquid Chromatography (HPLC) Assay for Peroxidase Activity

This protocol describes a direct and discontinuous assay for measuring peroxidase activity by quantifying the conversion of PPHP to PPA.

Materials:

-

5-Phenylpent-4-enyl-1-hydroperoxide (PPHP)

-

Peroxidase enzyme (e.g., Horseradish Peroxidase, COX-1, COX-2, or cell lysates)

-

Reducing substrate (e.g., phenol, guaiacol, glutathione)

-

Phosphate buffer (pH 7.4)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the peroxidase enzyme, and the reducing substrate of interest.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of PPHP. The final concentration of PPHP is typically in the low micromolar range.

-

-

Reaction Termination and Extraction:

-

After a specific incubation time, terminate the reaction by adding a quenching agent (e.g., a strong acid like perchloric acid followed by neutralization).

-

Isolate PPHP and its reduced product, PPA, using a C18 SPE cartridge. Wash the cartridge with water to remove salts and polar compounds, and then elute PPHP and PPA with methanol.

-

-

HPLC Analysis:

-

Evaporate the methanol from the eluate and reconstitute the sample in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate PPHP and PPA using an isocratic mobile phase, for example, a mixture of methanol and water (e.g., 70:30 v/v).

-

Detect the compounds by monitoring the absorbance at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

-

Quantification:

-

Identify the peaks corresponding to PPHP and PPA based on their retention times, as determined by injecting standards of each compound.

-

Quantify the amount of PPA formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of PPA.

-

Calculate the enzyme activity as the rate of PPA formation over time.

-

Application 2: Identification and Characterization of Antioxidant Compounds